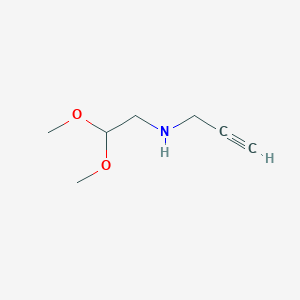

N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine

Description

Properties

CAS No. |

62773-95-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C7H13NO2/c1-4-5-8-6-7(9-2)10-3/h1,7-8H,5-6H2,2-3H3 |

InChI Key |

ZRLYJUNONFVZRB-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNCC#C)OC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N 2,2 Dimethoxyethyl Prop 2 Yn 1 Amine

Direct Synthesis Approaches

Direct synthesis methods involve the coupling of two primary fragments: a propargyl group donor and the 2,2-dimethoxyethylamine backbone. These routes are often straightforward and rely on well-established reaction mechanisms for C-N bond formation.

Amination of Propargyl Halides or Equivalents with 2,2-Dimethoxyethylamine

A common and direct method for the synthesis of propargylamines is the nucleophilic substitution of a propargyl halide, most typically propargyl bromide, with an amine. In this approach, 2,2-dimethoxyethylamine acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation.

Table 1: Representative Conditions for Amination of Propargyl Bromide

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Amine | 2,2-Dimethoxyethylamine | Nucleophile |

| Electrophile | Propargyl bromide | Source of the propargyl group |

| Base | K₂CO₃, Et₃N, or NaHCO₃ | Neutralizes HBr byproduct |

| Solvent | Acetonitrile, THF, or DMF | Provides a medium for the reaction |

| Temperature | Room Temperature to 60°C | Controls reaction rate |

This table presents typical, generalized conditions for the amination of propargyl halides based on standard organic synthesis protocols.

Reductive Amination Routes Incorporating Propargyl Aldehyde Equivalents

Reductive amination provides an alternative pathway to form the target amine. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced to the corresponding amine.

For the synthesis of N-(2,2-dimethoxyethyl)prop-2-yn-1-amine, 2,2-dimethoxyethylamine is reacted with propargyl aldehyde (propynal). The resulting propargyl imine is not isolated but is reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent is critical to ensure that the alkyne functional group is not reduced.

Table 2: General Scheme for Reductive Amination

| Step | Reactants | Intermediate/Product | Reducing Agent |

|---|---|---|---|

| 1. Imine Formation | 2,2-Dimethoxyethylamine + Propynal | N-(prop-2-yn-1-ylidene)-2,2-dimethoxyethanamine | - |

| 2. Reduction | Imine Intermediate | this compound | NaBH₄ or NaBH₃CN |

This table outlines the general steps and reagents for a plausible reductive amination synthesis of the target compound.

Coupling Reactions involving Propargyl Moieties and Dimethoxyethyl Amines

Modern cross-coupling reactions can also be adapted for the synthesis of propargylamines. While less common than the classical methods for this specific transformation, catalytic C-N cross-coupling reactions could theoretically be employed. For instance, a propargyl alcohol derivative could be activated and coupled with 2,2-dimethoxyethylamine using a suitable transition metal catalyst system, such as one based on palladium or copper. This method offers a different strategic approach but may require more specialized conditions and catalyst development.

Multicomponent Reaction (MCR) Strategies for Propargylamine (B41283) Synthesis

Multicomponent reactions are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants. These reactions are prized for their atom economy and operational simplicity.

A³ Coupling (Aldehyde-Alkyne-Amine) Variations with 2,2-Dimethoxyethylamine or its Precursors

The A³ coupling reaction is a powerful and widely used MCR for the synthesis of propargylamines. d-nb.infonih.gov This reaction involves the condensation of an aldehyde, an alkyne, and an amine, typically catalyzed by a transition metal salt, such as copper or gold halides. d-nb.infoajgreenchem.com

To synthesize this compound, 2,2-dimethoxyethylamine would be reacted with an aldehyde (e.g., formaldehyde) and acetylene (B1199291) gas (or a protected equivalent). The reaction proceeds through the in-situ formation of an iminium ion from the amine and aldehyde, which is then attacked by a metal acetylide generated from the alkyne and the catalyst. nih.gov This method is highly versatile and can accommodate a wide range of substrates. ajgreenchem.com

Table 3: Components for A³ Coupling Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Amine | 2,2-Dimethoxyethylamine | Forms iminium ion |

| Aldehyde | Formaldehyde (B43269) | Reacts with amine to form iminium ion |

| Alkyne | Acetylene | Nucleophile (as metal acetylide) |

| Catalyst | CuCl, CuBr, AuCl₃ | Activates the alkyne |

| Solvent | Toluene, Water, or neat | Reaction medium |

This table details the necessary components for the A³ coupling reaction tailored to the synthesis of the target propargylamine.

Michael Addition-Based Syntheses of Propargylamines Utilizing Relevant Substrates

The Michael addition, or conjugate addition, of an amine to an activated alkyne is another viable synthetic route. wikipedia.orgmasterorganicchemistry.com In this approach, 2,2-dimethoxyethylamine would act as a Michael donor, adding to an electron-deficient alkyne (a Michael acceptor), such as an alkynyl ketone or ester.

While this reaction forms a C-N bond, the initial product is typically an enamine, which may require subsequent transformation (e.g., reduction or rearrangement) to yield the desired saturated propargylamine. A more direct, though less common, variation involves a copper-catalyzed reaction between a secondary amine, a 1-alkyne, and a methyl vinyl ketone derivative, which proceeds through a Michael addition followed by C-C bond cleavage to generate the propargylamine. nih.govresearchgate.net This highlights the versatility of Michael addition chemistry in constructing complex amine structures. nih.gov

Protecting Group Strategies in Synthesis

The strategic use of protecting groups is paramount in the synthesis of this compound to ensure chemoselectivity and achieve the desired molecular architecture. The inherent reactivity of the aldehyde functionality necessitates its masking to prevent unwanted side reactions during the introduction of the propargyl moiety.

Introduction of the Dimethoxyethyl Acetal (B89532) Group for Aldehyde Protection

The synthesis commences with the protection of an aminoacetaldehyde derivative. The dimethoxyethyl group serves as an effective protecting group for the aldehyde functionality, forming a stable dimethyl acetal. The starting material for this synthesis is typically 2,2-dimethoxyethylamine, also known as aminoacetaldehyde dimethyl acetal. This compound provides the core structure where the aldehyde is already protected as an acetal.

Acetal protecting groups are well-suited for this synthesis due to their stability under basic and nucleophilic conditions, which are often employed in subsequent functionalization steps. The formation of the dimethyl acetal from the corresponding aldehyde is a reversible process, typically achieved by treatment with methanol in the presence of an acid catalyst. However, for the purpose of this synthesis, the commercially available 2,2-dimethoxyethylamine is the convenient starting point.

Sequential Functionalization with Propargyl Unit

With the aldehyde group masked as a dimethyl acetal, the subsequent step involves the introduction of the propargyl group onto the primary amine. This is typically achieved through a nucleophilic substitution reaction, specifically N-alkylation. The most common method for this transformation is the reaction of 2,2-dimethoxyethylamine with a propargyl halide, such as propargyl bromide or propargyl chloride.

This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction efficiency and selectivity. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) or organic amines (e.g., triethylamine). The reaction can be performed in a variety of organic solvents, such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).

It is important to control the stoichiometry of the reactants to favor mono-propargylation and minimize the formation of the di-propargylated product. The primary amine of 2,2-dimethoxyethylamine reacts as the nucleophile, attacking the electrophilic carbon of the propargyl halide to form the desired this compound.

| Amine Substrate | Propargylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Primary Amine | Propargyl Bromide | K₂CO₃ | Acetonitrile | Room Temperature | Good to Excellent |

| Primary Amine | Propargyl Chloride | Na₂CO₃ | DMF | Elevated | Variable |

| 2,2-Dimethoxyethylamine | Propargyl Bromide | Triethylamine (B128534) | THF | Reflux | Not Reported |

Chemoselective Protection and Deprotection Techniques Relevant to the Compound

The synthesis of this compound is an excellent example of chemoselective synthesis. The key to this selectivity lies in the differential reactivity of the functional groups present in the starting material and the stability of the protecting group under the reaction conditions.

Protection:

Aldehyde Protection: As discussed, the aldehyde is pre-protected as a dimethyl acetal in the starting material, 2,2-dimethoxyethylamine. This acetal is stable to the basic conditions used for the subsequent N-propargylation, thus ensuring that the aldehyde group does not participate in any undesired reactions.

Chemoselective Functionalization:

N-Propargylation: The primary amine is significantly more nucleophilic than the oxygen atoms of the acetal. This difference in nucleophilicity allows for the selective alkylation of the amine with propargyl bromide in the presence of the acetal group. The reaction conditions are chosen to be mild enough to avoid cleavage of the acetal.

Deprotection:

Acetal Deprotection: The dimethyl acetal can be readily deprotected to reveal the free aldehyde when required. This is typically achieved by treatment with aqueous acid. Common reagents for this deprotection include hydrochloric acid, sulfuric acid, or acidic resins in the presence of water. The lability of acetals to acidic conditions allows for the selective removal of this protecting group while other functionalities, such as the secondary amine and the alkyne, can remain intact under carefully controlled conditions. It is noteworthy that the aldehyde product of the deprotection of aminoacetaldehyde dimethyl acetal can be unstable, and in such cases, the secondary amine may require protection (e.g., as a Boc carbamate) before or immediately after deprotection of the acetal.

Catalytic Systems for Compound Preparation

While the direct N-alkylation with a propargyl halide is a common and straightforward method, catalytic approaches can offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal Catalysis (e.g., Copper, Silver, Gold, Nickel)

Transition metal catalysis has been widely employed in the synthesis of propargylamines. While specific catalytic syntheses of this compound are not extensively reported, analogous reactions suggest the feasibility of such approaches.

Copper Catalysis: Copper catalysts are frequently used in the A³ coupling (aldehyde-alkyne-amine) reaction to synthesize propargylamines. A variation of this, the KA² coupling (ketone-alkyne-amine), is also known. Although the target molecule is not directly synthesized via a three-component reaction, copper catalysts could potentially be used to facilitate the N-propargylation of 2,2-dimethoxyethylamine with a propargyl alcohol derivative.

Silver and Gold Catalysis: Silver and gold catalysts have also been shown to be effective in promoting the synthesis of propargylamines through various mechanisms, including the activation of the alkyne C-H bond.

Nickel Catalysis: Nickel catalysts have been utilized for the propargylic amination of propargylic carbonates and other derivatives.

The application of these transition metal catalysts to the synthesis of this compound would likely involve the reaction of 2,2-dimethoxyethylamine with a suitable propargyl precursor, such as a propargyl alcohol or carbonate, in the presence of the metal catalyst.

| Metal Catalyst | Typical Propargyl Source | General Reaction Type | Potential Applicability |

|---|---|---|---|

| Copper (I/II) | Terminal Alkynes, Propargyl Alcohols | A³ Coupling, C-N Cross-Coupling | High |

| Silver (I) | Terminal Alkynes | Alkyne Activation | Moderate |

| Gold (I/III) | Terminal Alkynes, Propargyl Alcohols | Alkyne Activation, C-N Bond Formation | Moderate |

| Nickel (0/II) | Propargyl Carbonates/Esters | Allylic-type Amination | Moderate |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. While the organocatalytic N-propargylation of primary amines is less common than transition metal-catalyzed methods, some strategies could be envisioned.

For instance, the activation of a propargylating agent by an organocatalyst could facilitate the nucleophilic attack by 2,2-dimethoxyethylamine. Chiral organocatalysts could also potentially be employed to achieve an asymmetric synthesis, although this is not relevant for the achiral target molecule. Research in this area is ongoing, and the development of efficient organocatalytic methods for the synthesis of N-propargyl amines, including this compound, remains an active field of investigation.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a secondary amine featuring both a propargyl and a dimethoxyethyl group, is a process of significant interest. The optimization of its synthesis is crucial for ensuring high yields and purity, which are essential for its potential applications in various chemical fields. The primary route for its synthesis involves the N-alkylation of 2,2-dimethoxyethan-1-amine with a propargyl halide, such as propargyl bromide, in the presence of a base. The efficiency of this reaction is highly dependent on several factors, including the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

Systematic studies to optimize these conditions are critical for maximizing the yield and minimizing the formation of byproducts, such as the dialkylated tertiary amine. Research in this area typically involves screening a variety of parameters to identify the ideal combination for the desired transformation.

Influence of Base and Solvent on Yield

The selection of an appropriate base and solvent system is a cornerstone of optimizing the synthesis of this compound. The base is required to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. The solvent not only dissolves the reactants but can also significantly influence the reaction rate and selectivity.

A hypothetical study on the optimization of the reaction might involve testing a range of inorganic and organic bases in different solvents. The results of such a study could be tabulated to compare the effectiveness of each base-solvent combination. For instance, stronger bases might lead to higher conversions but could also promote side reactions if not carefully controlled. Similarly, the polarity of the solvent can affect the solubility of the reactants and the stability of the transition state.

Below is an interactive data table representing hypothetical research findings on the impact of different bases and solvents on the reaction yield.

Table 1. Effect of Base and Solvent on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 60 | 12 | 75 |

| 2 | Na₂CO₃ | Acetonitrile | 60 | 12 | 70 |

| 3 | Et₃N | Acetonitrile | 60 | 12 | 65 |

| 4 | K₂CO₃ | Dichloromethane (B109758) | 40 | 12 | 68 |

| 5 | K₂CO₃ | Tetrahydrofuran | 65 | 12 | 72 |

| 6 | Cs₂CO₃ | Acetonitrile | 60 | 10 | 82 |

| 7 | DBU | Acetonitrile | 25 | 8 | 85 |

| 8 | NaH | Tetrahydrofuran | 0 to rt | 6 | 88 |

Note: This data is illustrative and intended to represent typical findings in reaction optimization studies.

Impact of Temperature and Reaction Time

The reaction temperature and duration are also critical parameters that must be optimized. Generally, higher temperatures can increase the reaction rate, but they may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that provides a good reaction rate while maintaining high selectivity is essential.

Further hypothetical optimization studies could explore the effect of temperature on the reaction catalyzed by a specific base, such as potassium carbonate in acetonitrile. The findings would likely show an increase in yield up to a certain temperature, after which the yield might plateau or decrease due to decomposition or side reactions.

An interactive data table illustrating the effect of temperature on the reaction yield is presented below.

Table 2. Influence of Temperature on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | 25 | 24 | 60 |

| 2 | K₂CO₃ | Acetonitrile | 40 | 18 | 72 |

| 3 | K₂CO₃ | Acetonitrile | 60 | 12 | 75 |

| 4 | K₂CO₃ | Acetonitrile | 80 | 8 | 76 |

| 5 | K₂CO₃ | Acetonitrile | 100 | 6 | 73 |

Note: This data is illustrative and intended to represent typical findings in reaction optimization studies.

Based on such detailed research findings, the optimal conditions for the synthesis of this compound can be established, leading to a robust and efficient synthetic protocol.

Chemical Reactivity and Transformation of N 2,2 Dimethoxyethyl Prop 2 Yn 1 Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group (propargyl group) is characterized by its acidic terminal proton and the high electron density of the carbon-carbon triple bond. These features make it susceptible to a variety of transformations, including carbon-carbon bond formation, cycloadditions, and additions across the triple bond.

Alkylation Reactions (e.g., C-C Bond Formation)

The terminal proton of the alkyne in N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine can be deprotonated by a suitable base to form a nucleophilic acetylide. This acetylide is a powerful nucleophile for forming new carbon-carbon bonds.

A prominent example of such a reaction is the Sonogashira coupling , a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. fishersci.co.ukwikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes. For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents to the terminal carbon of the alkyne. The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534), which can also serve as the solvent. organic-chemistry.org

The generalized reaction scheme is as follows:

Reactants : this compound, Aryl/Vinyl Halide (X = I, Br, Cl, OTf)

Catalysts : Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI)

Base/Solvent : Amine (e.g., Et₃N, piperidine)

Product : N-(2,2-Dimethoxyethyl)-N-(3-aryl/vinylprop-2-yn-1-yl)amine

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | N-(2,2-Dimethoxyethyl)-N-(3-phenylprop-2-yn-1-yl)amine |

| This compound | Bromobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | N-(2,2-Dimethoxyethyl)-N-(3-phenylprop-2-yn-1-yl)amine |

| This compound | p-Nitrobromobenzene | Pd(PPh₃)₄, CuI | Piperidine | N-(2,2-Dimethoxyethyl)-N-[3-(4-nitrophenyl)prop-2-yn-1-yl]amine |

| This compound | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄, CuI | Et₃N | N-(2,2-Dimethoxyethyl)-N-[5-phenylpent-2-en-4-yn-1-yl]amine |

This table presents expected outcomes based on established Sonogashira coupling protocols.

Click Chemistry (CuAAC) and other [3+2] Cycloaddition Reactions

The terminal alkyne of this compound is an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction is a highly efficient and regiospecific 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), yielding a stable 1,4-disubstituted 1,2,3-triazole ring. semanticscholar.org The CuAAC reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly in various fields, including medicinal chemistry and materials science.

When this compound is reacted with an organic azide in the presence of a copper(I) catalyst, it selectively forms the corresponding 1,4-disubstituted triazole. The copper(I) catalyst is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

| Alkyne | Azide | Catalyst System | Solvent | Product |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 1-Benzyl-4-({[N-(2,2-dimethoxyethyl)]amino}methyl)-1H-1,2,3-triazole |

| This compound | Phenyl azide | CuI | THF | 4-({[N-(2,2-dimethoxyethyl)]amino}methyl)-1-phenyl-1H-1,2,3-triazole |

| This compound | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Sodium ascorbate | DMF/H₂O | 4-({[N-(2,2-dimethoxyethyl)]amino}methyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole |

This table illustrates the expected products from the CuAAC reaction involving this compound.

Beyond CuAAC, the alkyne can participate in other [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides or nitrones, to generate other five-membered heterocycles, although these are generally less common than the azide-alkyne cycloaddition.

Hydration and Hydroamination Reactions

The carbon-carbon triple bond can undergo addition reactions. Hydration of the terminal alkyne in this compound, typically catalyzed by mercury(II), gold, or other transition metal salts, follows Markovnikov's rule. This process involves the addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. This results in the formation of a β-amino ketone. Gold(III)-catalyzed hydration of similar N-substituted propargylamines has been shown to proceed regioselectively to give β-amino ketones under mild conditions. acs.orgacs.orgmdpi.com

Hydroamination , the addition of an N-H bond across the alkyne, can also occur. Intramolecular hydroamination is not possible for this substrate, but intermolecular hydroamination with another amine can lead to the formation of enamines or imines, depending on the catalyst and reaction conditions.

| Reaction | Reagents/Catalyst | Product |

| Hydration | H₂O, NaAuCl₄·2H₂O | 1-[N-(2,2-Dimethoxyethyl)amino]propan-2-one |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-[N-(2,2-Dimethoxyethyl)amino]propan-2-one |

| Hydroamination | Aniline, AuCl₃ | N-(2,2-Dimethoxyethyl)-N-(2-(phenylimino)propyl)amine (after tautomerization) |

This table outlines the expected products from hydration and hydroamination reactions.

Halogenation and Hydrohalogenation

The alkyne moiety readily undergoes halogenation with elemental halogens (Cl₂, Br₂, I₂). The addition typically proceeds in a stepwise manner, first yielding a dihaloalkene and then, with excess halogen, a tetrahaloalkane. The stereochemistry of the initial addition is usually anti, resulting in the (E)-dihaloalkene.

Hydrohalogenation , the addition of hydrogen halides (HCl, HBr, HI), follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon of the alkyne. A second addition of HX can occur to form a geminal dihalide.

Propargylic halogenation at the carbon adjacent to the triple bond can also be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions, though this reaction competes with addition to the alkyne.

| Reaction | Reagent(s) | Initial Product | Final Product (with excess reagent) |

| Bromination | Br₂ (1 eq.) | (E)-N-(2,3-Dibromoprop-2-en-1-yl)-N-(2,2-dimethoxyethyl)amine | N-(2,2,3,3-Tetrabromopropyl)-N-(2,2-dimethoxyethyl)amine |

| Hydrochlorination | HCl (1 eq.) | N-(2-Chloroprop-2-en-1-yl)-N-(2,2-dimethoxyethyl)amine | N-(2,2-Dichloropropyl)-N-(2,2-dimethoxyethyl)amine |

| Propargylic Bromination | NBS, light/AIBN | N-(3-Bromoprop-2-yn-1-yl)-N-(2,2-dimethoxyethyl)amine |

This table shows the expected products of halogenation and hydrohalogenation reactions.

Oxidation and Reduction Reactions

The alkyne functionality can undergo both oxidation and reduction.

Oxidation : A common oxidative reaction for terminal alkynes is the Glaser coupling , an oxidative homocoupling that forms a symmetric 1,3-diyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, such as molecular oxygen. Applying this to this compound would yield a C₂-symmetric diamino-diyne. Other oxidative methods can cleave the triple bond entirely, leading to carboxylic acids, but these harsh conditions may affect the amine and acetal (B89532) groups.

Reduction : The triple bond can be selectively reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst will typically reduce the alkyne completely to the corresponding alkane, N-(2,2-Dimethoxyethyl)propan-1-amine. Selective reduction to the (Z)-alkene can be achieved using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead). Reduction to the (E)-alkene can be accomplished using a dissolving metal reduction, such as sodium in liquid ammonia.

| Reaction Type | Reagents/Catalyst | Product |

| Oxidative Coupling (Glaser) | CuCl, TMEDA, O₂ | N,N'-(Hexa-2,4-diyne-1,6-diyl)bis[N-(2,2-dimethoxyethyl)amine] |

| Full Reduction | H₂, Pd/C | N-Propyl-N-(2,2-dimethoxyethyl)amine |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-N-Allyl-N-(2,2-dimethoxyethyl)amine |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-N-Allyl-N-(2,2-dimethoxyethyl)amine |

This table summarizes key oxidation and reduction reactions of the alkyne moiety.

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic and basic center. Its lone pair of electrons can attack various electrophiles, leading to the formation of new bonds at the nitrogen atom.

N-Alkylation : The secondary amine can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control. wikipedia.org The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org Achieving selective mono-alkylation can be challenging and may require specific conditions or alternative synthetic strategies like reductive amination. organic-chemistry.org

N-Acylation : A more reliable reaction is N-acylation, which involves reacting the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. derpharmachemica.comchemguide.co.uk This reaction is typically high-yielding and stops cleanly at the amide stage, as the resulting amide is significantly less nucleophilic than the starting amine. This allows for the straightforward synthesis of N-acyl-N-(2,2-dimethoxyethyl)prop-2-yn-1-amine derivatives.

N-Sulfonylation : Similarly, the amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. This reaction is analogous to acylation and is a common method for protecting or functionalizing amines.

| Reaction Type | Electrophile | Base | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | N-(2,2-Dimethoxyethyl)-N-methylprop-2-yn-1-amine (and over-alkylation products) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine | N-Acetyl-N-(2,2-dimethoxyethyl)prop-2-yn-1-amine |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | N-Acetyl-N-(2,2-dimethoxyethyl)prop-2-yn-1-amine |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-(2,2-Dimethoxyethyl)-N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide |

This table provides examples of reactions at the secondary amine functionality.

Acylation, Sulfonylation, and Alkylation of the Amine

The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic and thus susceptible to reaction with various electrophiles.

Acylation: The amine readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, results in the formation of the corresponding N-acyl derivative. For instance, aminoacetaldehyde dimethyl acetal, a closely related precursor, can be coupled with appropriate acid chlorides in the presence of triethylamine in dichloromethane (B109758) to yield N-protected derivatives. researchgate.net This transformation is fundamental in peptide synthesis and for introducing carbonyl-containing moieties.

Sulfonylation: In a similar fashion, the amine can be sulfonylated using sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, a functional group prevalent in many pharmaceutical compounds. The synthesis of primary sulfonamides can be achieved from organometallic reagents and a sulfinylamine reagent, highlighting a pathway to this important functional group. acs.org

Alkylation: N-alkylation of the amine can be achieved with alkyl halides. However, this reaction can sometimes be challenging to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation. nih.gov More controlled alkylation can be achieved through other methods, such as the Nicholas reaction for the propargylation of amines. acs.org The modification of the N-alkyl group can have a significant impact on the biological activity of propargylamine (B41283) derivatives. nih.gov

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Acylation | Acid Chlorides, Anhydrides | N-acyl-N-(2,2-dimethoxyethyl)prop-2-yn-1-amine | Base (e.g., triethylamine), aprotic solvent |

| Sulfonylation | Sulfonyl Chlorides | N-sulfonyl-N-(2,2-dimethoxyethyl)prop-2-yn-1-amine | Base, aprotic solvent |

| Alkylation | Alkyl Halides | N-alkyl-N-(2,2-dimethoxyethyl)prop-2-yn-1-amine | Base, solvent |

Formation of Imines and Amides

The amine functionality of this compound is also pivotal in the formation of imines and amides, which are key intermediates in many synthetic pathways.

Imines: While the primary amine functionality is typically required for the formation of a stable imine with an aldehyde or ketone, the secondary amine of the title compound can react to form an iminium ion. The formation of imines is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. libretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction rate is highly dependent on the pH of the reaction medium, with an optimal pH of around 4.5. libretexts.org

Amides: Amide bond formation is a cornerstone of organic and medicinal chemistry. This compound can act as the amine component in coupling reactions with carboxylic acids. These reactions are typically mediated by coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Propargylamines are versatile building blocks in such transformations. organic-chemistry.orgnih.govresearchgate.netresearchgate.net

Cyclization Reactions involving the Amine (e.g., heterocyclic synthesis)

The presence of both an amine and a propargyl group makes this compound an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles. The propargylamine moiety can participate in numerous metal-catalyzed and base-promoted cyclization reactions. nih.govacs.orgmdpi.com

These reactions often proceed through intramolecular nucleophilic attack of the amine or an activated intermediate onto the alkyne. For example, propargylamines are widely used in the synthesis of quinolines, indoles, and other fused heterocyclic systems. nih.govacs.orgmdpi.comresearchgate.netresearchgate.net The specific reaction conditions, including the choice of metal catalyst or base, can direct the reaction towards different heterocyclic scaffolds. acs.org Furthermore, propargylamines are key starting materials for the synthesis of pyrroles and pyrrolinones. chemistryviews.orgacs.org

| Heterocycle | Reaction Type | Key Features |

| Quinolines | Metal-catalyzed cyclization | 6-endo-dig cyclization, often with aromatization. acs.org |

| Indoles | Base-promoted cascade | Involves amino Claisen rearrangement and aza-Michael addition. acs.org |

| Pyrroles | Cycloaddition/cyclization | Can involve cycloaddition with subsequent ring formation. chemistryviews.org |

Transformations Involving the Dimethoxyethyl Acetal Group

The dimethoxyethyl acetal group serves as a masked aldehyde, which can be unveiled under specific conditions to participate in further chemical transformations.

Controlled Deprotection to the Aldehyde Functionality

The dimethyl acetal is a stable protecting group under neutral and basic conditions. organic-chemistry.org Deprotection to reveal the aldehyde functionality is typically achieved under acidic conditions. organic-chemistry.org This is often accomplished through acid-catalyzed hydrolysis or transacetalization in the presence of a scavenger like acetone. organic-chemistry.org The choice of acid and reaction conditions is crucial to avoid unwanted side reactions, especially given the presence of the acid-sensitive propargyl group. Mild acidic conditions or the use of Lewis acids can be employed for this transformation. rsc.org It is important to note that the resulting α-amino aldehyde can be unstable. researchgate.net

Subsequent Reactions of the Generated Aldehyde (e.g., condensation, imine formation, Grignard additions)

Once deprotected, the newly formed aldehyde is a versatile functional group that can undergo a wide range of reactions.

Condensation Reactions: The aldehyde can participate in aldol-type condensation reactions with enolates or other nucleophiles to form new carbon-carbon bonds.

Imine Formation: The aldehyde can react with primary amines to form imines. This reaction is the reverse of the protection step and is also typically acid-catalyzed. oxfordsciencetrove.comacs.org

Grignard Additions: Organometallic reagents such as Grignard reagents can add to the aldehyde to form secondary alcohols.

The reactivity of α-amino aldehydes is well-documented, and they are valuable intermediates in the synthesis of various complex molecules. acs.org

Stability under Varied Reaction Conditions (Acidic vs. Basic)

The stability of the dimethyl acetal is pH-dependent.

Acidic Conditions: As mentioned, acetals are generally unstable in acidic media and will hydrolyze to the corresponding aldehyde and alcohol. organic-chemistry.org The rate of this hydrolysis is dependent on the acid strength and temperature.

Basic Conditions: Dimethyl acetals are highly stable in the presence of bases, making them excellent protecting groups for aldehydes in reactions that are carried out under basic or nucleophilic conditions. organic-chemistry.org

Synergistic Reactivity of Multiple Functional Groups

The true synthetic power of this compound is realized when its functional groups work in concert. The proximity of the amine, alkyne, and acetal moieties allows for intricate reaction sequences, where the transformation of one group sets the stage for the next, often in a one-pot fashion. This synergistic interplay is a cornerstone of modern synthetic efficiency, minimizing purification steps and maximizing atom economy.

Chemoselective Transformations Addressing One Functionality while Preserving Others

A key aspect of utilizing a multifunctional compound like this compound is the ability to address one reactive site while leaving the others untouched. This chemoselectivity is crucial for multi-step syntheses where the preserved functionalities are required for subsequent transformations.

One of the most common chemoselective reactions involving the alkyne moiety is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. Significantly, the reaction conditions are mild enough to preserve both the secondary amine and the acid-sensitive acetal group. This transformation is pivotal for the synthesis of more complex substituted alkynes, which can then be used in further synthetic elaborations.

For instance, the reaction with an aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst selectively yields the corresponding aryl-substituted alkyne. The amine and acetal groups remain intact, ready for subsequent reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Functional Groups Preserved |

| This compound | Aryl Iodide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-(2,2-Dimethoxyethyl)-N-(3-arylprop-2-yn-1-yl)amine | Amine, Acetal |

| This compound | Vinyl Bromide | Pd(PPh₃)₄, CuI, i-Pr₂NH | N-(2,2-Dimethoxyethyl)-N-(alkenylprop-2-yn-1-yl)amine | Amine, Acetal |

Conversely, the amine functionality can be selectively modified. For example, N-acylation can be achieved by treating the compound with an acyl chloride or anhydride in the presence of a non-nucleophilic base. Under these conditions, the alkyne and acetal groups are typically stable, allowing for the introduction of a wide range of acyl groups. This modification can be used to alter the electronic properties of the nitrogen atom or to introduce another functional handle for further reactions.

Tandem or Cascade Reactions Exploiting Inter-functional Group Proximity

The strategic placement of the three functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reaction conditions initiates a sequence of intramolecular transformations. A prime example of this is its use in the synthesis of substituted pyrroles, a common motif in pharmaceuticals and natural products.

A particularly elegant example is a gold- or other transition-metal-catalyzed cyclization. In this process, the metal catalyst activates the alkyne towards nucleophilic attack by the amine. The resulting intermediate can then react with the in situ generated aldehyde (from acetal hydrolysis) to form a 2,5-disubstituted pyrrole. This cascade process forms multiple bonds and a new ring in a single synthetic operation.

| Starting Material | Reaction Conditions | Key Intermediates | Final Product |

| This compound | Acid catalyst (e.g., PTSA), heat | Amino-aldehyde, enamine | 2-substituted pyrrole |

| This compound | Gold(I) or Gold(III) catalyst, acid | Metal-activated alkyne, cyclized intermediate | 2,5-disubstituted pyrrole |

This type of tandem reaction showcases the sophisticated molecular design of this compound, where the latent aldehyde functionality of the acetal group is strategically positioned to participate in a cyclization reaction initiated by the other two functional groups. The ability to orchestrate such complex transformations highlights the immense value of this compound as a versatile building block in the synthesis of diverse and complex molecular targets.

Applications of N 2,2 Dimethoxyethyl Prop 2 Yn 1 Amine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The unique arrangement of reactive sites in N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine facilitates its use in creating intricate organic frameworks. The alkyne can participate in various coupling and cyclization reactions, while the protected aldehyde can be unmasked under acidic conditions to engage in further transformations.

Heterocyclic Compounds (e.g., Nitrogen-containing heterocycles, pyridones)

This compound is a key precursor for synthesizing a range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov The propargylamine (B41283) unit is particularly useful for constructing ring systems.

One of the most significant applications is in the synthesis of pyridone derivatives. nih.gov Pyridones are a class of N-heterocycles found in numerous FDA-approved drugs. chemrxiv.org The synthesis often involves the reaction of a compound like ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate with this compound (referred to as 2,2-dimethoxyethanamine in some literature, focusing on the amine reacting portion). This reaction proceeds via the formation of a 1-(2,2-dimethoxyethyl)-4-pyridone, which serves as a crucial building block for polycyclic pyridone systems. nih.gov The subsequent acid-catalyzed deprotection of the dimethyl acetal (B89532) group yields a reactive aldehyde intermediate, which can then undergo intramolecular cyclization or react with binucleophiles to form fused heterocyclic systems. nih.gov This strategy is a well-established approach for creating complex pyridone structures, including those used as inhibitors of HIV integrase. nih.gov

The general synthetic pathway allows for the construction of various substituted pyridones, highlighting the compound's role as a versatile scaffold. nih.govorganic-chemistry.org The reaction conditions can be tailored to achieve specific products, demonstrating the robustness of this synthetic intermediate in heterocyclic chemistry. nih.gov

Table 1: Synthesis of Pyridone Precursors using this compound

| Starting Material | Reagent | Product | Yield | Reference |

| Ethyl 5-benzoyl-4-oxo-4H-pyran-2-carboxylate | This compound | Ethyl 5-benzoyl-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate | 90% | nih.gov |

Macrocycles and Polycyclic Systems

The dual functionality of this compound makes it a suitable component for the synthesis of macrocycles and complex polycyclic structures. researchgate.net Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and binding properties. nih.gov

The propargylamine group can be involved in cyclization reactions, such as transition metal-catalyzed couplings, while the amine itself can participate in condensation reactions to form larger ring systems. mdpi.com Methodologies like the Buchwald-Hartwig coupling can be employed for the final cyclization step to yield macrocycles containing the amine functionality. nih.gov While direct examples using this compound are specific, the principles of using bifunctional amine precursors are well-established in macrocycle synthesis. nih.govmdpi.com The presence of the protected aldehyde offers a latent reactive site that can be revealed post-macrocyclization for further structural elaboration.

Building Block for Functional Materials

Beyond discrete molecules, this compound serves as a monomer or precursor for the development of advanced functional materials.

Polymer Chemistry (e.g., monomers for specialized polymers)

In polymer chemistry, amine-functionalized monomers are crucial for producing polymers with specific properties like pH responsiveness, hydrophilicity, and antimicrobial activity. polysciences.comresearchgate.net The this compound molecule contains both a primary amine and an alkyne group, both of which can be utilized in polymerization reactions.

The amine group can react with other monomers, such as anhydrides, to form polyimides. researchgate.net The propargyl group (the prop-2-yn-1-yl moiety) can undergo polymerization through its terminal alkyne, potentially via mechanisms like group transfer polymerization (GTP) or other controlled polymerization techniques, leading to polymers with pendant N-(2,2-dimethoxyethyl) groups. mdpi.com These pendant groups can be subsequently modified, for instance, by deprotecting the acetal to reveal aldehyde functionalities along the polymer chain. Such aldehyde-functionalized polymers have applications in creating hydrogels, bioconjugates, and other advanced materials.

Precursors for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. nih.gov The structural features of this compound make it a candidate for designing precursors for self-assembling systems. The nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The rigid propargyl group can influence the geometry of the resulting assembly. By incorporating this molecule into larger synthons, chemists can direct the formation of specific supramolecular architectures, where the molecule's shape and functional groups guide the assembly process. nih.gov

Role in the Generation of Chemically Active Intermediates (e.g., aldehydes from acetal deprotection)

A primary function of the N-(2,2-dimethoxyethyl) moiety is to act as a stable precursor to a highly reactive N-substituted aminoacetaldehyde intermediate. The dimethyl acetal group is a common protecting group for aldehydes, stable to basic and nucleophilic conditions but readily cleaved under acidic hydrolysis. organic-chemistry.org

This deprotection is a key step in the synthesis of polycyclic pyridones, where the in-situ generation of the aldehyde triggers a subsequent intramolecular cyclization or condensation reaction. nih.gov The reaction is typically carried out using aqueous acids like hydrochloric acid or formic acid. nih.gov The ability to unmask the aldehyde at a specific point in a synthetic sequence is a powerful tool, preventing unwanted side reactions and allowing for the controlled construction of complex molecules. organic-chemistry.orgnih.gov This strategy is widely used in organic synthesis to manage the reactivity of carbonyl groups. researchgate.net

Table 2: Deprotection Conditions for Generating Aldehyde Intermediate

| Substrate | Reagent/Conditions | Outcome | Reference |

| 1-(2,2-Dimethoxyethyl)-4-pyridone derivative | Hydrochloric acid (1:1), 24h, room temp. | Deprotection to aldehyde and subsequent cyclization | nih.gov |

| 2-Phenyl-1,3-dioxolane (example acetal) | NaBArF₄ (catalytic), water, 30°C | Quantitative conversion to benzaldehyde (B42025) (5 min) | organic-chemistry.org |

Derivatization for Analytical or Tagging Purposes in Chemical Research

This compound is a versatile heterobifunctional molecule that holds significant potential as an intermediate in the synthesis of specialized chemical probes for analytical and tagging applications. Its unique structure, featuring both a terminal alkyne (propargyl group) and a protected aldehyde (dimethoxyethyl acetal), allows for sequential and orthogonal chemical modifications. This dual functionality enables the site-specific introduction of reporter molecules, such as fluorescent dyes or affinity tags, onto biomolecules or other targets of interest in chemical research.

The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely employed for its high efficiency, specificity, and biocompatibility, making it an ideal method for attaching a wide array of azide-functionalized molecules, including fluorophores, biotin, or cross-linking agents.

Concurrently, the 2,2-dimethoxyethyl group is a stable precursor to a reactive aldehyde. Under mild acidic conditions, the acetal can be hydrolyzed to unveil the aldehyde functionality. This aldehyde can then be selectively targeted by nucleophiles such as hydrazines, hydroxylamines, or aminooxy compounds to form stable hydrazone or oxime linkages. This carbonyl-specific ligation provides a second, orthogonal method for conjugation.

The strategic combination of these two reactive moieties in this compound allows for a two-step labeling strategy. For instance, the propargyl group can first be used in a click reaction to attach a reporter group. Subsequently, the protected aldehyde can be deprotected and used to conjugate the entire construct to a target molecule that has a suitable reactive partner, or vice versa. This approach is particularly valuable in the construction of complex bioconjugates and multifunctional probes for advanced chemical biology studies.

Research in the field of bioconjugation has highlighted the utility of bifunctional linkers that possess both an alkyne and an aldehyde or a group reactive towards it. These linkers are instrumental in creating heterobifunctional protein fusions and for the site-specific labeling of proteins. The "aldehyde tag" technology, where a specific amino acid sequence in a protein is enzymatically converted to contain a formylglycine residue (an aldehyde), provides a perfect target for probes derived from molecules like this compound. After reacting the alkyne end of the linker with an azide-bearing fluorescent dye, the deprotected aldehyde can then be selectively ligated to the aldehyde tag on the protein.

The following table summarizes the potential derivatization of this compound for analytical or tagging purposes based on the reactivity of its functional groups:

| Functional Group | Derivatization Reaction | Reagent Class | Resulting Linkage | Application |

| Propargyl (Alkyne) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized reporters (e.g., fluorescent dyes, biotin) | Triazole | Covalent attachment of a primary tag or reporter molecule. |

| 2,2-Dimethoxyethyl (Protected Aldehyde) | Acetal Deprotection (mild acid) followed by Oxime/Hydrazone Ligation | Aminooxy or Hydrazide-functionalized molecules/surfaces | Oxime or Hydrazone | Covalent attachment to a target molecule or surface. |

This strategic derivatization capability makes this compound a valuable building block for the development of sophisticated tools for elucidating biological processes and for the construction of novel biomaterials.

Computational and Theoretical Studies on N 2,2 Dimethoxyethyl Prop 2 Yn 1 Amine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the structural and electronic properties of molecules. In the absence of extensive experimental data for N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine, DFT studies provide valuable theoretical insights into its behavior at the molecular level. These computational approaches allow for a detailed exploration of the molecule's geometry, conformational landscape, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The geometry of this compound has been optimized using DFT methods, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), to locate the minimum energy structure. The conformational flexibility of this molecule primarily arises from the rotation around the C-C and C-N single bonds of the dimethoxyethyl and propargyl groups.

The propargylamine (B41283) unit also contributes to the conformational landscape. The linear geometry of the alkyne group is a rigid feature, but rotation around the C-N bond influences the spatial relationship between the propargyl and dimethoxyethyl moieties. Intramolecular hydrogen bonding between the amine proton and one of the oxygen atoms of the dimethoxyethyl group could potentially stabilize certain conformations, leading to a folded arrangement. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify all low-energy conformers and their relative populations based on the Boltzmann distribution.

Below is a hypothetical table of optimized geometric parameters for a plausible low-energy conformer of this compound, derived from DFT calculations on analogous structures.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C≡C | 1.21 | |

| C-C (alkyne) | 1.47 | |

| C-N | 1.46 | |

| N-H | 1.02 | |

| C-O (methoxy) | 1.42 | |

| C-C (ethyl) | 1.53 | |

| Bond Angles (°) ** | ||

| C≡C-H | 178.5 | |

| C-C-N | 111.2 | |

| C-N-H | 110.5 | |

| O-C-O | 112.0 | |

| Dihedral Angles (°) ** | ||

| H-C≡C-C | 180.0 | |

| C≡C-C-N | -175.4 | |

| C-C-N-C | 65.8 | |

| C-N-C-C | 170.1 |

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are crucial for understanding its reactivity. DFT calculations provide access to the energies and distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the nitrogen atom of the amine and the π-system of the alkyne. The LUMO, conversely, is associated with the regions most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of the electron-donating amine group is expected to raise the energy of the HOMO, while the electon-withdrawing nature of the alkyne can influence the LUMO energy. The dimethoxyethyl group, with its electronegative oxygen atoms, can also modulate the electronic properties through inductive effects.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction.

A hypothetical table of calculated electronic properties and reactivity descriptors for this compound is presented below, based on values reported for similar propargylamine derivatives.

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Ionization Potential (eV) | 6.5 |

| Electron Affinity (eV) | -1.2 |

| Electronegativity (χ) (eV) | 2.65 |

| Chemical Hardness (η) (eV) | 3.85 |

| Global Electrophilicity Index (ω) (eV) | 0.91 |

Spectroscopic Property Prediction and Elucidation (e.g., NMR, IR, Mass Spectrometry)

DFT calculations are widely used to predict spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts for this compound would show characteristic signals for the different proton and carbon environments. For instance, the acetylenic proton is expected to resonate in a specific upfield region due to the magnetic anisotropy of the triple bond. libretexts.org The protons on the carbon adjacent to the nitrogen would be deshielded, appearing at a lower field. pressbooks.pub The methoxy (B1213986) groups would likely give a sharp singlet in the ¹H NMR spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. For this compound, characteristic vibrational modes would include the N-H stretch of the primary amine (typically appearing as a pair of bands for symmetric and asymmetric stretching), the C≡C triple bond stretch, and the ≡C-H stretch of the terminal alkyne. libretexts.orgpressbooks.pubspectroscopyonline.com C-O and C-N stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry: While direct prediction of mass spectra is less common with DFT, the calculated bond energies and molecular structure can help rationalize fragmentation patterns observed in experimental mass spectrometry. For this compound, common fragmentation pathways would likely involve cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to resonance-stabilized fragments. pressbooks.pub

A table of predicted key spectroscopic data for this compound is provided below, based on typical values for similar functional groups.

| Spectroscopic Data | Predicted Value | Assignment |

| ¹H NMR (ppm) | ||

| 2.2-2.4 | ≡C-H | |

| 3.3-3.5 | -CH₂- (propargyl) | |

| 1.5-1.8 | -NH₂ | |

| 2.8-3.0 | -CH₂- (ethyl) | |

| 4.5-4.7 | -CH- (acetal) | |

| 3.3-3.4 | -OCH₃ | |

| ¹³C NMR (ppm) | ||

| 80-85 | ≡C-H | |

| 70-75 | -C≡ | |

| 35-40 | -CH₂- (propargyl) | |

| 50-55 | -CH₂- (ethyl) | |

| 100-105 | -CH- (acetal) | |

| 55-60 | -OCH₃ | |

| IR (cm⁻¹) | ||

| 3350-3450 | N-H stretch (asymmetric and symmetric) | |

| 3280-3310 | ≡C-H stretch | |

| 2100-2140 | C≡C stretch | |

| 1050-1150 | C-O stretch |

Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. For this compound and its derivatives, theoretical studies can elucidate the pathways of key transformations, identify reactive intermediates, and determine the energetics of these processes.

Transition State Analysis for Key Transformations

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which represent the energy maxima along the reaction coordinate. DFT calculations are extensively used to locate and optimize the geometries of transition states. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a key transformation of interest is the [3+2] cycloaddition reaction of the propargyl group with an azide (B81097), a classic example of "click chemistry." Computational studies on similar propargylamine systems have identified the transition state for the concerted cycloaddition pathway. The geometry of the TS would reveal the asynchronous nature of the bond formation, with the C-N bonds being formed to different extents.

Another important reaction class for propargylamines is metal-catalyzed cyclization or coupling reactions. mdpi.com Transition state analysis can help to elucidate the role of the catalyst in lowering the activation barrier, for example, by coordinating to the alkyne and activating it towards nucleophilic attack.

The table below presents hypothetical geometric parameters for a transition state in a [3+2] cycloaddition reaction involving the propargylamine and a simple azide, based on published computational studies of related reactions.

| Parameter | Atom Pair | Predicted Value (Å) |

| Forming Bonds | ||

| C(alkyne)-N(azide) | 2.15 | |

| C(alkyne)-N(azide) | 2.30 | |

| Breaking Bonds | ||

| N-N (azide) | 1.28 |

Energetic Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for a reaction pathway can be constructed. This profile provides crucial information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction.

In the case of more complex, multi-step reactions, the energetic profile can identify the rate-determining step, which is the step with the highest activation barrier. This information is invaluable for optimizing reaction conditions to improve reaction rates and yields. For instance, in a palladium-catalyzed cyclization, the energetic profile could reveal whether oxidative addition, migratory insertion, or reductive elimination is the rate-limiting step. mdpi.com

The following is an illustrative energetic profile for a hypothetical reaction of this compound, with energies given in kcal/mol relative to the reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Reactant Complex | -2.5 |

| Transition State 1 | +15.8 |

| Intermediate | -5.2 |

| Transition State 2 | +10.3 |

| Product Complex | -25.7 |

| Products | -22.1 |

Molecular Dynamics and Conformational Sampling

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Molecular dynamics (MD) simulations and conformational sampling are powerful computational tools to explore the potential energy surface of such a molecule, identifying low-energy conformers and the dynamics of their interconversion. In the absence of specific studies on this compound, we can predict its conformational behavior by analyzing its constituent fragments: the propargyl group, the secondary amine, and the dimethoxyethyl substituent.

The primary sources of conformational isomerism in this compound arise from rotations around several key single bonds. These rotations give rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative energies of these conformers are governed by a delicate balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding.

A systematic conformational analysis would involve the exploration of the potential energy surface by varying the key dihedral angles. The resulting conformers would be ranked by their relative energies, calculated using quantum mechanical methods such as Density Functional Theory (DFT), to identify the most stable structures.

Molecular dynamics simulations would provide further insights by simulating the movement of the atoms over time, revealing the accessibility of different conformational states at various temperatures and the pathways of conformational transitions. Such simulations can elucidate the dynamic equilibrium between different conformers and how this might influence the molecule's interaction with its environment or with other reactants.

Interactive Data Table: Key Dihedral Angles and Potential Conformers of this compound

| Dihedral Angle | Description | Expected Conformers and Interactions |

| C(alkyne)-C-N-C | Rotation around the C-N bond | Defines the orientation of the propargyl and dimethoxyethyl groups relative to each other. Staggered conformations are expected to be lower in energy than eclipsed ones. |

| C-N-C-C | Rotation around the N-C bond of the ethyl group | Influences the proximity of the methoxy groups to the propargyl moiety. Gauche and anti conformations will have different steric and electrostatic profiles. |

| N-C-C-O | Rotation around the C-C bond of the ethyl group | Determines the spatial arrangement of the nitrogen and oxygen atoms. Potential for intramolecular hydrogen bonding between the amine proton and an oxygen atom. |

| C-C-O-C | Rotation around the C-O bonds of the methoxy groups | Governs the orientation of the methyl groups. Steric clashes with the rest of the molecule will influence the preferred rotational angles. |

Structure-Reactivity Relationships in Synthetic Applications

The reactivity of this compound is intrinsically linked to its electronic and steric properties. Computational studies on propargylamines have provided significant insights into how their structure dictates their behavior in various chemical transformations. The key reactive centers in this compound are the nucleophilic nitrogen atom, the acidic terminal alkyne proton, and the electron-rich triple bond.

One of the most important reactions involving propargylamines is the A³ coupling (aldehyde-alkyne-amine) reaction, which is a powerful method for their synthesis. mdpi.commdpi.comlibretexts.org DFT studies have elucidated the mechanism of this reaction, highlighting the role of the metal catalyst in activating the alkyne C-H bond and facilitating the nucleophilic addition to the in-situ formed iminium ion. mdpi.comnih.gov The electronic nature of the substituents on the amine and alkyne components significantly influences the reaction rate and yield.

The propargylamine moiety is also a versatile building block for the synthesis of various nitrogen-containing heterocycles. mdpi.com The outcome of these cyclization reactions is highly dependent on the substitution pattern of the propargylamine. Computational studies can predict the feasibility of different cyclization pathways and the regioselectivity of the reactions by calculating the activation energies of the transition states. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the triple bond and the nucleophilicity of the amine, thereby directing the course of the reaction.

Structure-reactivity relationships can be systematically investigated using computational approaches such as Quantitative Structure-Activity Relationship (QSAR) models, although such studies are more common in the context of biological activity rather than synthetic reactivity. However, the principles remain the same: descriptors representing the electronic and steric properties of a series of related molecules are correlated with their observed reactivity.

Interactive Data Table: Predicted Influence of Substituents on the Reactivity of a Generic Propargylamine Scaffold in A³ Coupling Reactions

| Substituent Type at Nitrogen | Electronic Effect | Steric Effect | Predicted Effect on A³ Coupling Reactivity |

| Electron-donating (e.g., alkyl) | Increases nucleophilicity of the amine. | Can increase steric hindrance around the nitrogen. | Generally enhances reactivity by promoting iminium ion formation, unless sterically very demanding. |

| Electron-withdrawing (e.g., aryl) | Decreases nucleophilicity of the amine. | Can be bulky, but planar nature may reduce some steric clashes. | May decrease reactivity due to reduced amine nucleophilicity. |

| Bulky alkyl groups | No significant electronic effect. | Increases steric hindrance. | Can significantly decrease reactivity by hindering the approach to the aldehyde and the formation of the iminium ion. |

Future Research Directions and Perspectives

Development of Novel, Sustainable Synthetic Methods for the Compound

The development of environmentally benign and efficient synthetic routes to N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine is a primary area for future research. Current methods for synthesizing propargylamines often rely on multicomponent reactions, such as the A³ (aldehyde, alkyne, amine) or KA² (ketone, alkyne, amine) coupling reactions. nih.govrsc.org

Future efforts could focus on:

Catalyst Development : Investigating new, non-toxic, and reusable catalysts is crucial. Heterogeneous catalysts, such as metal nanoparticles supported on materials like metal-organic frameworks (MOFs) or titanium dioxide, could offer high catalytic activity and easy recovery. nih.gov Copper-based catalysts are particularly promising due to their low cost and high reactivity in propargylamine (B41283) synthesis. nih.gov

Solvent-Free and Alternative Media Reactions : Moving away from volatile organic solvents is a key aspect of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like water would be highly beneficial. rsc.orgresearchgate.net

Metal-Free Synthesis : Exploring metal-free synthetic pathways presents a significant challenge but offers the advantage of avoiding metal contamination in the final product. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, reduced metal leaching, simplified purification. | Development of robust and highly active supported metal catalysts (e.g., Cu, Au). nih.govpsu.edu |

| Solvent-Free Conditions | Reduced waste, lower environmental impact, potential for higher reaction rates. | Optimization of reaction temperature and catalyst loading for efficient solventless A³ coupling. rsc.orgrsc.org |

| Aqueous Synthesis | Environmentally friendly, low cost, potential for unique reactivity and selectivity. | Design of water-soluble catalysts and investigation of reaction kinetics in aqueous media. researchgate.net |

| Metal-Free Coupling | Avoids metal contamination, potentially lower cost. | Exploration of organocatalysts or alternative activation methods for the C-H bond of the alkyne. rsc.org |

Exploration of Undiscovered Reactivity Profiles

The unique combination of a protected aldehyde (the 2,2-dimethoxyethyl group) and a terminal alkyne in this compound opens up a wide range of possibilities for exploring novel reactivity. The propargylamine moiety is a well-established versatile building block in organic synthesis. nih.gov

Future research could delve into:

Cyclization and Cycloaddition Reactions : The alkyne functionality is a prime candidate for various cycloaddition reactions, such as the [3+2] Huisgen cycloaddition to form triazoles. numberanalytics.com Intramolecular reactions, potentially triggered by deprotection of the acetal (B89532), could lead to the formation of complex heterocyclic structures.

C-H Functionalization : The terminal alkyne's acidic proton allows for C-H activation and subsequent functionalization, enabling the introduction of various substituents. nih.gov

Dual Functionality Reactions : Developing reactions that simultaneously or sequentially utilize both the protected aldehyde and the alkyne would be a significant advancement. For example, deprotection of the acetal to reveal the aldehyde could be followed by an intramolecular reaction with the alkyne or a derivative.

Expansion of Applications in Diverse Areas of Organic Chemistry and Materials Science

The potential applications of this compound are broad, spanning from medicinal chemistry to materials science. Propargylamines are known precursors to a variety of biologically active compounds and functional materials. revmaterialeplastice.roresearchgate.net

Potential areas for application-driven research include:

Medicinal Chemistry : Propargylamines are key intermediates in the synthesis of pharmaceuticals. researchgate.net This compound could serve as a scaffold for the development of novel therapeutic agents. The protected aldehyde allows for late-stage functionalization, a valuable strategy in drug discovery.

Materials Science : The alkyne group can be used for polymerization or for surface modification of materials through "click" chemistry. This could lead to the development of new polymers, coatings, and functionalized nanomaterials. acs.org

Organic Synthesis : As a bifunctional building block, this compound can be used to construct complex molecules, including natural product analogues and novel heterocyclic systems. nih.gov The aminoacetaldehyde dimethyl acetal moiety is a known precursor for various heterocyclic and chiral compounds. sigmaaldrich.comchemicalbook.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the synthesis and reactivity of this compound. mdpi.com

Future computational studies could focus on:

Reaction Mechanism Elucidation : DFT calculations can be used to investigate the mechanisms of potential synthetic routes, such as the A³ coupling, helping to optimize reaction conditions. mdpi.com

Predicting Reactivity : Computational models can predict the most likely sites of reaction and the activation energies for various transformations, guiding experimental design. nih.gov

Catalyst Design : Modeling the interaction of the compound with different catalysts can aid in the design of more efficient and selective catalytic systems. rsc.org

Integration into Flow Chemistry or Automated Synthesis Platforms

The synthesis of this compound is well-suited for integration into modern automated synthesis and flow chemistry platforms. sigmaaldrich.com

Future work in this area could involve:

Continuous Flow Synthesis : Developing a continuous flow process for the synthesis of this compound would offer advantages in terms of safety, scalability, and process control. researchgate.net Flow chemistry can be particularly beneficial for managing exothermic reactions and for multistep sequences.

Automated Library Synthesis : The compound's structure is ideal for automated parallel synthesis to create libraries of derivatives for high-throughput screening in drug discovery or materials science. The propargylamine can be a versatile linker in creating libraries of compounds for medicinal chemistry. acs.org

Q & A

Q. Q. What experimental controls are critical when studying N-(2,2-Dimethoxyethyl)prop-2-yn-1-amine’s cytotoxicity in neuronal cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.